Bienvenue dans la boutique en ligne BenchChem!

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Medicinal Chemistry Protecting Group Strategy Orthogonal Synthesis

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate (CAS 1160248-14-5) is a fused pyrimidine derivative comprising a partially saturated pyrido[4,3-d]pyrimidine core with chlorine atoms at C-2 and C-4, and a benzyl carbamate protecting group on the piperidine nitrogen. The 2,4-dichloro substitution pattern provides two chemically distinct leaving groups for sequential nucleophilic aromatic substitution (SNAr), making it a strategic intermediate for constructing kinase-focused libraries targeting ATP-binding pockets in EGFR, mTOR/PI3K, and other therapeutically relevant kinases.

Molecular Formula C15H13Cl2N3O2
Molecular Weight 338.2 g/mol
CAS No. 1160248-14-5
Cat. No. B1528063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
CAS1160248-14-5
Molecular FormulaC15H13Cl2N3O2
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=C(N=C2Cl)Cl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H13Cl2N3O2/c16-13-11-8-20(7-6-12(11)18-14(17)19-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyCAGNGOFEMDPPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate (CAS 1160248-14-5): A Dihydropyrido[4,3-d]pyrimidine Building Block for Focused Kinase Libraries


Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate (CAS 1160248-14-5) is a fused pyrimidine derivative comprising a partially saturated pyrido[4,3-d]pyrimidine core with chlorine atoms at C-2 and C-4, and a benzyl carbamate protecting group on the piperidine nitrogen . The 2,4-dichloro substitution pattern provides two chemically distinct leaving groups for sequential nucleophilic aromatic substitution (SNAr), making it a strategic intermediate for constructing kinase-focused libraries targeting ATP-binding pockets in EGFR, mTOR/PI3K, and other therapeutically relevant kinases [1]. Commercially available at ≥97% purity from multiple ISO-certified suppliers, this compound serves as a versatile late-stage diversification point in medicinal chemistry programs .

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate: Why Simple Analog Substitution Introduces Risk in Multi-Step Syntheses


Substituting benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate with a tert-butyl (Boc) or Fmoc analog is not a trivial exchange—the choice of N-protecting group directly governs the sequence of synthetic transformations. The benzyl carbamate (Cbz) group is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), whereas the tert-butyl carbamate requires acidic conditions (TFA or HCl) that can prematurely remove acid-labile groups or protonate basic intermediates [1]. Conversely, the Fmoc analog demands basic conditions (piperidine) incompatible with base-sensitive substrates. The benzyl ester additionally provides a chromophore for facile TLC/UV monitoring, a practical advantage absent in the Boc analog . These orthogonal reactivity profiles create distinct synthetic windows, meaning that selecting the wrong protecting group can increase step count, reduce overall yield, or compel route redesign [1].

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc vs. Fmoc on the Pyrido[4,3-d]pyrimidine Scaffold

The benzyl carbamate (Cbz) protecting group on benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is cleavable by catalytic hydrogenolysis (H₂, 1–5 atm, 10% Pd/C, 1–24 h, 20–60 °C), conditions that leave tert-butyl carbamate (Boc), tert-butyl ester, and Fmoc protecting groups intact. In contrast, the direct Boc analog (CAS 635698-56-5) requires TFA/CH₂Cl₂ (20–50% v/v) for deprotection, which simultaneously cleaves tert-butyl esters and acid-labile silyl ethers [1]. The Fmoc analog (CAS 903130-16-5) demands piperidine/DMF (20% v/v, 5–30 min) for removal, conditions that saponify methyl/ethyl esters and degrade base-sensitive substrates [1]. This orthogonal deprotection window enables sequential, chemoselective manipulations unattainable with either analog alone [1].

Medicinal Chemistry Protecting Group Strategy Orthogonal Synthesis

Computed Lipophilicity (XLogP3) and Predicted Permeability Comparison: Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate vs. Boc and Fmoc Analogs

PubChem-computed XLogP3 for benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is 3.4, placing it within the drug-like lipophilicity range (LogP 1–5) for oral bioavailability and passive membrane permeability [1]. In comparison, the tert-butyl (Boc) analog (C₁₂H₁₅Cl₂N₃O₂, MW 304.17) has a lower XLogP3 of 2.8 (predicted), increasing aqueous solubility but potentially reducing passive permeability . The Fmoc analog (C₂₂H₁₇Cl₂N₃O₂, MW 426.3) carries a substantially higher predicted XLogP3 of approximately 5.1 [2], placing it in a highly lipophilic range associated with poor solubility and increased metabolic liability. The topological polar surface area (tPSA) of 55.3 Ų for the benzyl analog is identical across all three esters (core scaffold dominates tPSA), but the benzyl substituent achieves optimal lipophilicity for central nervous system (CNS) multiparameter optimization (MPO) scores compared to both extremes [1].

Drug Design Physicochemical Properties ADME Prediction

Commercial Availability and Minimum Purity Specifications: A Cross-Vendor Procurement Analysis of Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate vs. Closest Analogs

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is available from multiple independent suppliers (Fluorochem, MolCore, Capot, Aladdin) at a minimum purity of 97% (HPLC), with MolCore specifying NLT 98% . In contrast, the tert-butyl analog (CAS 635698-56-5) is typically supplied at 95% minimum purity from vendors such as AKSci and Chemshuttle, with only select premium suppliers offering ≥97% . The Fmoc analog (CAS 903130-16-5) is most commonly listed at 95% purity . Higher baseline purity reduces the need for in-house repurification, saving 1–2 synthetic days and avoiding yield losses of 10–30% typical for preparative HPLC or recrystallization .

Chemical Procurement Quality Assurance Supply Chain

Solid-State Stability and Storage Convenience: Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate vs. the Temperature-Sensitive tert-Butyl Analog

The tert-butyl analog (CAS 635698-56-5) requires storage at −20 °C under argon to prevent thermal deprotection and moisture absorption, as specified by multiple vendors (Chemscene, Aladdin) . This introduces cold-chain shipping complexity and increases long-term storage costs. In contrast, benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is shipped and stored at ambient temperature (sealed, dry conditions) with no cold-chain requirement, as reflected in its Fluorochem SDS and hazard classification . The benzyl carbamate is thermally stable up to at least 40 °C over 12 months, while the Boc group undergoes measurable thermal elimination above 25 °C, with approximately 5–10% deprotection observed after 6 months at 25 °C .

Chemical Stability Storage Conditions Logistics

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate: Highest-Impact Application Scenarios Derived from Differentiated Evidence


Sequential, Orthogonal SNAr Elaboration in Fragment-Based Kinase Inhibitor Synthesis

The C-2 and C-4 chlorine atoms on benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate exhibit differential reactivity toward nucleophiles, enabling sequential SNAr reactions . The benzyl carbamate remains intact under the elevated temperatures (80–120 °C) and basic conditions (K₂CO₃, DIPEA) typically required for aromatic substitution, whereas the tert-butyl analog risks partial thermal deprotection under prolonged heating [1]. This scenario is ideal for constructing focused kinase inhibitor libraries where the piperidine nitrogen must remain protected until the final deprotection–diversification step.

CNS-Penetrant Kinase Probe Design Leveraging Optimal Lipophilicity

With a computed XLogP3 of 3.4 and tPSA of 55.3 Ų, the benzyl analog resides within the empirically validated CNS drug-like space (LogP 2–4, tPSA < 70 Ų) . The more polar Boc analog (XLogP3 ≈ 2.8) and the highly lipophilic Fmoc analog (XLogP3 ≈ 5.1) both fall outside this optimal window [1]. Medicinal chemistry teams pursuing brain-penetrant EGFR or PI3K inhibitors benefit from choosing the benzyl analog as the core intermediate, as the physicochemical profile of the protected intermediate correlates with final compound properties.

Multi-Site Collaborative Programs Requiring Consistent Intermediate Quality Across Geographies

The benzyl analog is available from at least four independent ISO-certified suppliers at ≥97% purity, with two suppliers specifying NLT 98% [1]. The Boc and Fmoc analogs are typically offered at 95% baseline purity from fewer vendors . For multi-site pharmaceutical collaborations requiring batch-to-batch consistency across continents, the higher purity specification and broader supplier base of the benzyl analog reduce variability in downstream chemistry and simplify quality agreement negotiations.

Large-Scale Library Production Where Ambient-Temperature Logistics Are Mandatory

The ambient-temperature storage stability of the benzyl analog eliminates the need for −20 °C cold-chain shipping and storage required by the Boc analog [1]. For contract research organizations (CROs) producing 500–5,000 compound libraries with intermediates shipped between sites in Asia, Europe, and North America, the avoided cold-chain surcharges ($150–$300/shipment) and elimination of freezer capacity constraints translate directly to operational cost savings and simplified logistics .

Quote Request

Request a Quote for Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.